[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 676644-23-8
VCID: VC4611585
InChI: InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3
SMILES: CC1=CC(=C(N1C2=CC=CC=C2F)C)CO
Molecular Formula: C13H14FNO
Molecular Weight: 219.259

[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

CAS No.: 676644-23-8

Cat. No.: VC4611585

Molecular Formula: C13H14FNO

Molecular Weight: 219.259

* For research use only. Not for human or veterinary use.

[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol - 676644-23-8

Specification

CAS No. 676644-23-8
Molecular Formula C13H14FNO
Molecular Weight 219.259
IUPAC Name [1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol
Standard InChI InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3
Standard InChI Key FNHHPNKGIUSJRW-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=CC=C2F)C)CO

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers

The compound is systematically named [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, with the molecular formula C₁₃H₁₄FNO and a molecular weight of 219.25 g/mol . Its CAS registry number (676644-23-8) uniquely identifies it in chemical databases. The IUPAC name reflects its structure: a pyrrole ring substituted with a 2-fluorophenyl group at position 1, methyl groups at positions 2 and 5, and a hydroxymethyl (-CH₂OH) group at position 3 (Fig. 1).

Table 1: Core Chemical Identifiers

PropertyValue
CAS Registry Number676644-23-8
Molecular FormulaC₁₃H₁₄FNO
Molecular Weight219.25 g/mol
IUPAC Name[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Structural Analysis

The pyrrole core adopts a planar aromatic structure, with the 2-fluorophenyl group introducing steric and electronic effects due to fluorine’s electronegativity. The methyl groups at positions 2 and 5 enhance hydrophobicity, while the hydroxymethyl group at position 3 provides a site for hydrogen bonding and further functionalization . X-ray crystallography data, though unavailable for this specific compound, can be inferred from analogous pyrrole derivatives to predict bond angles and torsional strain.

Synthesis and Production

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Cross-CouplingPd(PPh₃)₄, ZnCl₂, 90–130°C~70%
FormylationPOCl₃, DMF, 0–25°C60–65%
ReductionNaBH₄, MeOH, RT85–90%

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the pyrrole’s 3-position requires careful control of reaction kinetics and catalysts.

  • Purification: The compound’s hydrophobicity necessitates chromatographic separation using solvents like ethyl acetate/heptane mixtures .

  • Metal Residues: Trace palladium from cross-coupling steps must be minimized (<10 ppm) for pharmaceutical-grade material .

Physicochemical Properties

Predicted Properties

Experimental data remains limited, but computational models provide critical insights:

Table 3: Physicochemical Profile

PropertyPredicted ValueMethod
Boiling Point360.2 ± 42.0°CACD/Labs Software
Density1.12 ± 0.1 g/cm³ChemAxon
pKa14.53 ± 0.10ACD/Labs
LogP (Octanol-Water)2.8–3.2EPI Suite™

The high boiling point and moderate lipophilicity (LogP ~3.0) suggest suitability for high-temperature reactions and compatibility with organic solvents like tetrahydrofuran (THF) or ethyl acetate. The pKa of 14.53 indicates weak acidity, likely from the hydroxymethyl group.

Spectroscopic Features

  • IR Spectroscopy: Expected O-H stretch (~3300 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-F vibration (~1100 cm⁻¹).

  • NMR: ¹H NMR would show pyrrole protons as multiplet (δ 6.5–7.2 ppm), fluorophenyl aromatic protons (δ 7.0–7.6 ppm), and hydroxymethyl protons (δ 4.4–4.8 ppm) .

Applications and Research Significance

Pharmaceutical Intermediates

The compound serves as a precursor to bonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) under investigation for gastroesophageal reflux disease (GERD) . Its structure allows derivatization at the hydroxymethyl group to introduce sulfonyl or amine functionalities critical for drug activity.

Material Science

Pyrrole derivatives are explored in organic electronics for their conjugated π-systems. The fluorophenyl group may enhance thermal stability in polymers, though no direct studies on this compound exist.

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